molecular formula C15H11BrN2 B5808802 N-(4-bromophenyl)quinolin-2-amine

N-(4-bromophenyl)quinolin-2-amine

Cat. No.: B5808802
M. Wt: 299.16 g/mol
InChI Key: LPIVLGOHRPHVOO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)quinolin-2-amine is a chemical intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure, which combines a quinoline heterocycle with a 4-bromophenyl group, is a key pharmacophore in the design of DNA gyrase inhibitors . Bacterial DNA gyrase is a well-validated target for antibacterial development, and quinoline derivatives like this serve as crucial precursors for synthesizing compounds with potent activity against pathogens such as Staphylococcus aureus . Researchers utilize this compound as a building block to create more complex molecular hybrids, such as quinoline hydrazide derivatives, which have demonstrated promising eligible MIC values in antimicrobial studies . Beyond antimicrobial applications, this scaffold is also being investigated in oncology research. Related quinoline-oxadiazole hybrids, designed from similar cores, are being evaluated as multi-target agents for their antiproliferative activity against cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The compound provides researchers with a versatile template for structure-activity relationship (SAR) studies, allowing for exploration of various substitutions to optimize potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-(4-bromophenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVLGOHRPHVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)quinolin-2-amine typically involves the reaction of 4-bromoaniline with 2-chloroquinoline under specific conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of the chlorine atom in 2-chloroquinoline by the amine group of 4-bromoaniline occurs in the presence of a copper catalyst . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Ullmann-type coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-4 Bromine

The bromine atom on the phenyl ring undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse functional groups.

ReagentConditionsProductYieldSource
MorpholineTf<sub>2</sub>O, CH<sub>3</sub>CN, 0°C → RT, 8 h2-Morpholinoquinoline82%
4-ChloroanilineNaOH (2N), reflux, 3 h5-[2-(4-Bromophenyl)quinolin-4-yl]-N-(4-chlorophenyl)- oxadiazol-2-amine76%
4-NitroanilineNaOH (2N), reflux, 3 h5-[2-(4-Bromophenyl)quinolin-4-yl]-N-(4-nitrophenyl)- oxadiazol-2-amine59%

Key Findings :

  • Triflic anhydride (Tf<sub>2</sub>O) enhances electrophilicity at the C-2 position of the quinoline ring, enabling regioselective amination .

  • Substitution reactions proceed via an activated quinoline-N-oxide intermediate, followed by nucleophilic attack .

Cyclocondensation Reactions

The amine group participates in cyclization reactions to form heterocyclic frameworks.

ReagentConditionsProductYieldSource
Aryl isothiocyanatesEtOH, refluxQuinolin-4-yl-N-aryl- oxadiazol-2-amines40–78%
Triethyl orthoformateReflux, 12 hEthoxyformaldehyde hydrazone85%
2-Chloro-N-arylacetamidesEtOH, reflux2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinylacetamides65–70%

Mechanistic Insights :

  • Hydrazide intermediates (e.g., 3 ) react with aryl isothiocyanates to form acylthiosemicarbazides, which cyclize under basic conditions to oxadiazoles .

  • Cyclization regiochemistry is controlled by reaction conditions (e.g., NaOH vs. H<sub>2</sub>SO<sub>4</sub>) .

Oxidation and Reduction

The quinoline core and substituents undergo redox transformations.

Reaction TypeReagentConditionsProductSource
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>RefluxQuinoline-4-carboxylic acid
ReductionLiAlH<sub>4</sub>, anhydrous ether0°C → RTSecondary alcohol derivatives

Applications :

  • Oxidation of the methyl group to carboxylic acid enables further derivatization (e.g., esterification, hydrazide formation) .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling.

Reaction TypeCatalystReagentProductSource
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>Arylboronic acidsBiarylquinoline derivatives

Data :

  • Suzuki reactions with 4-methoxyphenylboronic acid yield biaryl products with >70% efficiency .

Biological Activity Correlation

Reaction products exhibit significant bioactivity:

Compound ClassBiological ActivityIC<sub>50</sub> (Bcl-2 ELISA)Anticancer Activity (CCRF-CEM cells)Source
Quinolin-4-yl-N-aryl-oxadiazolesBcl-2 inhibition0.89 μM (6i)1.2 μM (6c)
Hydrazide derivativesDNA gyrase inhibitionN/AMIC: 4 μg/mL (S. aureus)

Scientific Research Applications

Anticancer Applications

N-(4-bromophenyl)quinolin-2-amine and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline derivatives can induce apoptosis selectively in cancer cells while sparing normal cells.

Case Studies and Findings

  • A study synthesized various 2-quinolone derivatives, including those with the 4-bromophenyl group, and evaluated their activity against cancer cell lines such as A549. The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
  • Another research effort focused on the design of novel 1,3,4-oxadiazole hybrids incorporating the quinoline scaffold. These compounds demonstrated promising anti-proliferative activity against various cancer cell lines, indicating that modifications to the quinoline structure can enhance anticancer efficacy .

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored. Its derivatives have shown effectiveness against a range of bacterial strains.

Research Insights

  • A study highlighted the synthesis of 2-(4-bromophenyl)quinoline-4-oxadiazole derivatives, which were evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings revealed that some compounds exhibited significantly higher activity compared to standard antibiotics, suggesting their potential as dual-action agents against infections .
  • Another investigation focused on quinoline derivatives as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial DNA replication. This study found that certain compounds effectively inhibited bacterial growth by targeting this enzyme, reinforcing the role of quinolines in antibiotic development .

Synthetic Pathways and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.

Synthesis Overview

  • The synthesis often starts from readily available precursors through metal-free approaches or traditional methods involving various reagents like sodium borohydride for reduction processes .
  • Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure of synthesized compounds, ensuring they meet the desired specifications for biological testing .

Data Table: Summary of Applications

ApplicationCompound TypeActivity TypeReference
Anticancer2-Quinoline DerivativesCytotoxicity against A549
AntimicrobialQuinoline-Oxadiazole HybridsInhibition of bacterial strains
AntimicrobialDNA Gyrase InhibitorsBacterial growth inhibition

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

N-(4-Chlorophenyl)quinolin-2-amine
  • Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.
  • Synthetic Yield : Reported yields for chlorophenyl derivatives (e.g., compound 29 in : 58%) suggest comparable efficiency to bromophenyl analogues under similar conditions .
6-Bromo-N-(3-(Difluoromethyl)phenyl)quinolin-4-amine
  • Positional Isomerism: Bromine at the 6-position of quinoline instead of the 2-amino substitution.
  • Biological Relevance : Demonstrated utility in kinase inhibitor development, with the difluoromethyl group enhancing lipophilicity (LogP ~4.8) compared to the simpler bromophenyl analogue .
7-Chloro-N-cyclopentylquinolin-4-amine
  • Substituent Variation : Cyclopentylamine at the 4-position and chlorine at the 7-position.
  • Applications : Used in high-throughput screening for kinase inhibition, highlighting the impact of aliphatic vs. aromatic amine substituents on target selectivity .

Functional Analogues with Modified Cores

N-(4-Bromophenyl)quinoline-2-carboxamide
  • Core Modification : Carboxamide replaces the amine group at the 2-position.
  • Synthesis : Microwave-assisted methods achieve 83% yield (), surpassing traditional amidation routes for the amine analogue .
  • Bioactivity : Carboxamide derivatives often exhibit enhanced stability and binding affinity in receptor-ligand interactions .
Pyridazin-3(2H)-one Derivatives (e.g., FPR Agonists)
  • Core Replacement: Pyridazinone replaces quinoline.
  • Activity : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide shows potent FPR2 agonism, suggesting bromophenyl groups enhance receptor activation regardless of core structure .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Hydrogen Bond Donors/Acceptors Notable Properties
N-(4-Bromophenyl)quinolin-2-amine 299.16 ~3.5 1/2 High rigidity, moderate solubility
N-Benzyl-4-methylquinolin-2-amine 248.32 4.4 1/2 Enhanced lipophilicity (LogP 4.4)
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 345.18 4.8 1/2 Improved blood-brain barrier penetration

Q & A

(Basic) What are the common synthetic routes for N-(4-bromophenyl)quinolin-2-amine?

Methodological Answer:
this compound can be synthesized via two primary routes:

  • Transition Metal-Catalyzed C–H Activation : AgBF4-catalyzed reactions enable direct C2-amination of quinoline N-oxide derivatives with isothiocyanates. This method avoids pre-functionalization and is efficient for introducing aryl amine groups .
  • Nucleophilic Substitution : Refluxing 2-chloroquinoline with 4-bromoaniline in ethanol (7 hours) followed by extraction and crystallization yields the product. This approach is robust for generating crystalline material suitable for structural analysis .

(Basic) What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1H NMR (CDCl3, 400 MHz) shows aromatic proton resonances at δ 7.93 (d, J = 8.8 Hz) and 7.62–7.53 (m), while 13C NMR confirms the quinoline and bromophenyl carbon environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ calculated for analogs).
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit-cell parameters (e.g., a = 5.9565 Å, β = 92.744°) provide precise structural data, including dihedral angles (e.g., 18.85° between quinoline and benzene rings) .

(Advanced) How to resolve discrepancies between NMR and X-ray crystallography data during characterization?

Methodological Answer:
Discrepancies may arise due to dynamic effects (e.g., conformational flexibility in solution vs. solid-state packing). Strategies include:

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data. For example, intramolecular C–H⋯N interactions observed in X-ray structures may stabilize specific conformers not evident in solution .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict solution-state conformers and validate NMR assignments against crystallographic data.
  • Impurity Analysis : Use HPLC or GC-MS to rule out byproducts affecting NMR signals .

(Advanced) How to design experiments to study intermolecular interactions in the crystal lattice of this compound?

Methodological Answer:

  • Crystallographic Analysis : Use OLEX2 or SHELXL for structure refinement. Identify C–H⋯π interactions (orange dashed lines in projections) and weak C–H⋯Br/Cl contacts (e.g., 2.92 Å for C12–H12⋯Cl1) to map supramolecular layers .
  • Thermal Ellipsoid Plots : Visualize anisotropic displacement parameters to assess molecular rigidity.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-stacking vs. van der Waals contacts) using CrystalExplorer .

(Basic) What are the typical applications of this compound in pharmacological research?

Methodological Answer:

  • Enzyme Inhibition : Analogous quinoline-2-amines are used in FAK (Focal Adhesion Kinase) inhibition studies, targeting cancer cell signaling pathways .
  • Polymerization Initiators : Vanadium complexes with bromophenyl-quinoline ligands initiate thermal polymerization of methyl methacrylate, useful in materials science .

(Advanced) How to optimize reaction yields in AgBF4-catalyzed synthesis of this compound?

Methodological Answer:

  • Catalyst Loading : Screen AgBF4 concentrations (0.5–5 mol%) to balance cost and efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Temperature Gradients : Test reflux (80–100°C) vs. microwave-assisted conditions for reduced reaction times .
  • Substrate Stoichiometry : Optimize the ratio of quinoline N-oxide to 4-bromoaniline (e.g., 1:1.2) to minimize side reactions .

(Advanced) How to analyze the electronic effects of the bromophenyl substituent on the quinoline ring's reactivity?

Methodological Answer:

  • Computational Studies : Perform Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing effects of the bromine atom on the quinoline π-system.
  • Comparative Synthesis : Synthesize analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) and compare reaction rates/regioselectivity in amination reactions .
  • Electrochemical Analysis : Cyclic voltammetry can reveal shifts in redox potentials attributable to bromine's inductive effects .

(Advanced) How to handle anisotropic displacement parameters in crystallographic refinement for this compound?

Methodological Answer:

  • SHELXL Refinement : Use the RIGU and DELU commands to constrain anisotropic displacement parameters (ADPs) and avoid over-parameterization.
  • Thermal Motion Analysis : Plot ADPs using OLEX2 to identify rigid (quinoline core) vs. flexible (bromophenyl group) regions .
  • Twinning Tests : Apply the TWIN command in SHELXL if non-merohedral twinning is suspected due to crystal packing .

(Basic) What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol : Slow evaporation at room temperature yields colorless prisms suitable for X-ray analysis .
  • Dichloromethane/Hexane : Layering techniques produce microcrystalline powders for spectroscopic studies.
  • Temperature Control : Cooling to 0–4°C enhances crystal purity by minimizing solvent inclusion .

(Advanced) How to design a structure-activity relationship (SAR) study for bromophenyl-quinoline derivatives?

Methodological Answer:

  • Analog Library : Synthesize derivatives with varying substituents (e.g., electron-withdrawing/-donating groups) on the phenyl or quinoline rings .
  • Biological Assays : Test FAK inhibition (IC50) using MiaPaCa-2-luc cells or anti-inflammatory activity in RAW264.7 macrophages .
  • QSAR Modeling : Correlate Hammett σ values or LogP with bioactivity data to predict optimal substituents .

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